molecular formula C12H14N2O2 B3367323 2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester CAS No. 173600-07-2

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester

Cat. No.: B3367323
CAS No.: 173600-07-2
M. Wt: 218.25 g/mol
InChI Key: ODGSTDJBYKVPOU-UHFFFAOYSA-N
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Description

2-Isopropyl-2H-indazole-3-carboxylic acid methyl ester is a chemical compound with the molecular formula C12H14N2O2 . It has a molecular weight of 218.26 . This compound is typically in the form of a yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2O2/c1-8(2)14-11(12(15)16-3)9-6-4-5-7-10(9)13-14/h4-8H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a yellow solid . The chemical shifts of this compound depend on the solvents used . More specific physical and chemical properties, such as boiling point and solubility, are not well documented in the literature.

Scientific Research Applications

Synthesis and Structural Analysis

A series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized, with comprehensive structural analysis including 1H, 13C NMR, and IR spectra investigations. This study underscores the utility of such compounds in exploring the stereochemistry and structural characteristics of fused indazoles (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

Enthalpy of Formation

Research has been conducted on the molar standard enthalpy of formation for indazole derivatives, including 1-methyl-1H-indazole-6-carboxylic methyl ester. This study provides essential thermodynamic data, comparing experimental determinations with computational results, and evaluates the influence of carbonyl and acetate groups on these compounds (Orozco-Guareño, Campos, Bárcena-Soto, & Zuniga-Gutierrez, 2019).

Chemodivergent Functionalization

A novel chemodivergent C-3 functionalization of 2H-indazoles, utilizing carboxylic acid and DMSO as sources, has been developed. This method offers an efficient, transition-metal-free approach to produce a variety of formylated indazoles and carboxylic acid esters of indazole derivatives, highlighting the versatility of these compounds in synthetic organic chemistry (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

Anti-inflammatory and Analgesic Activity

A series of 1H-pyridin-4-yl-indazole-3-carboxylic acid and its derivatives have been synthesized from indazole-3-carboxylic acid methyl ester and evaluated for their anti-inflammatory and analgesic activities. This research opens avenues for the application of indazole derivatives in medicinal chemistry and drug design (Reddy, Gogireddy, Dubey, & B, 2015).

Properties

IUPAC Name

methyl 2-propan-2-ylindazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)14-11(12(15)16-3)9-6-4-5-7-10(9)13-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGSTDJBYKVPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C=CC=CC2=N1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228795
Record name Methyl 2-(1-methylethyl)-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173600-07-2
Record name Methyl 2-(1-methylethyl)-2H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173600-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(1-methylethyl)-2H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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